molecular formula C17H14O4 B1201754 3,4'-Dimethoxyflavone CAS No. 78933-14-9

3,4'-Dimethoxyflavone

Cat. No. B1201754
CAS RN: 78933-14-9
M. Wt: 282.29 g/mol
InChI Key: AFIUIJXKXMMNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-2-(4-methoxyphenyl)-1-benzopyran-4-one is an ether and a member of flavonoids.

Scientific Research Applications

Anti-Inflammatory and Anti-Cancer Properties

3,4'-Dimethoxyflavone exhibits significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit lipid peroxidation, reduce leukotriene B4 release in human neutrophils, and exert anti-inflammatory effects in mice (Ballesteros et al., 1995). Furthermore, its derivative, 3-Hydroxy-3',4'-dimethoxyflavone, has demonstrated potential as a natural anti-cancer therapy for glioblastoma, inhibiting cancer cell migration, invasion, and stemness (Bae et al., 2014).

Antimicrobial Effects

Compounds derived from 3,4'-Dimethoxyflavone, such as those isolated from Acanthospermum hispidum, have shown antibacterial activity against various pathogens including Salmonella typhi and Staphylococcus aureus (Edewor & Olajire, 2011).

Immune System Modulation

Flavone derivatives from Cirsium japonicum, containing 3,4'-Dimethoxyflavone, have been found to inhibit tumor growth and enhance immune responses in mice, suggesting potential applications in cancer treatment (Liu et al., 2006).

Receptor Antagonist in Breast Cancer

3',4'-Dimethoxyflavone acts as an aryl hydrocarbon receptor antagonist in human breast cancer cells, inhibiting certain cancer cell responses. This suggests a potential role in breast cancer treatment (Lee & Safe, 2000).

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of 3,4'-Dimethoxyflavone derivatives, highlighting their potential in preventing oxidative stress-related diseases (Vh et al., 2012).

Antiproliferative Effects

Research has found that 3,4'-Dimethoxyflavone and its derivatives can inhibit the proliferation of certain cancer cell lines, suggesting a role in cancer therapy (Kawaii et al., 2012).

Antidiabetic and Hypolipidemic Effects

5,7-Dimethoxyflavone, a closely related compound, has shown promising results in reducing blood sugar and improving lipid profiles in diabetic rat models, indicating potential applications in diabetes management (Xie et al., 2019).

Allelopathic and Weed Inhibition

Compounds including 5,7,4'-trihydroxy-3',5'-dimethoxyflavone from allelopathic rice have demonstrated inhibitory effects on weed growth and fungal pathogens, offering potential agricultural applications (Kong et al., 2004).

properties

IUPAC Name

3-methoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-17(20-2)15(18)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIUIJXKXMMNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350943
Record name ST057645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Dimethoxyflavone

CAS RN

78933-14-9
Record name ST057645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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